2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(3-fluorobenzyl)ethanamine hydrochloride
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Overview
Description
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(3-fluorobenzyl)ethanamine hydrochloride is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(3-fluorobenzyl)ethanamine hydrochloride typically involves multi-step organic reactions. The starting materials might include 5-fluoro-2-methylindole and 3-fluorobenzylamine. The synthesis could involve:
N-alkylation: Reacting 5-fluoro-2-methylindole with an appropriate alkylating agent to introduce the ethanamine side chain.
N-benzylation: Introducing the 3-fluorobenzyl group through a nucleophilic substitution reaction.
Hydrochloride formation: Converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:
Continuous flow reactors: for better control over reaction parameters.
Catalysts: to enhance reaction rates.
Purification techniques: such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(3-fluorobenzyl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the indole nitrogen or the benzyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield indole-2-carboxylic acid derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent for conditions such as cancer, neurological disorders, or infectious diseases.
Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(3-fluorobenzyl)ethanamine hydrochloride would involve its interaction with specific molecular targets. These could include:
Receptors: Binding to and modulating the activity of specific receptors in the body.
Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Ion channels: Affecting the function of ion channels, altering cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-fluoro-1H-indol-3-yl)-N-(3-fluorobenzyl)ethanamine hydrochloride
- 2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(3-fluorobenzyl)ethanamine hydrochloride
- 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(4-fluorobenzyl)ethanamine hydrochloride
Uniqueness
The uniqueness of 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(3-fluorobenzyl)ethanamine hydrochloride lies in its specific substitution pattern on the indole ring and the benzyl group. This unique structure could confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2.ClH/c1-12-16(17-10-15(20)5-6-18(17)22-12)7-8-21-11-13-3-2-4-14(19)9-13;/h2-6,9-10,21-22H,7-8,11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPVXXAIRVZFTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCNCC3=CC(=CC=C3)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClF2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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